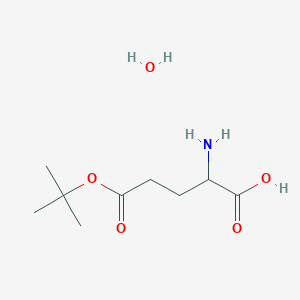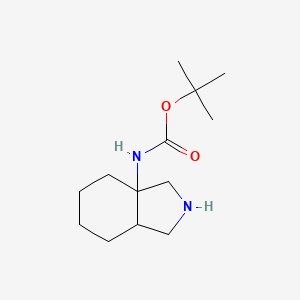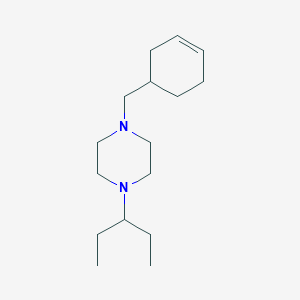
2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc) under basic conditions . The reaction conditions often include room temperature and the use of solvents like methanol. The Boc group can be selectively deprotected using oxalyl chloride in methanol, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of robust protecting groups like Boc is crucial for maintaining the integrity of the amino group during various synthetic steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in modulating the reactivity and stability of the compound, allowing it to participate in various biochemical processes . The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate
- Fmoc-modified amino acids and peptides
Uniqueness
2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is unique due to its specific tert-butyl group, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.
Properties
Molecular Formula |
C9H19NO5 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C9H17NO4.H2O/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H2 |
InChI Key |
JTSFKMCUIHAEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-{2-chloro-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B12497015.png)


![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)
![8-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12497054.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B12497055.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497076.png)
![Ethyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497079.png)
![N-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497080.png)
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)
![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B12497101.png)
